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Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a flavone compound found in plants like Lysionotus

pauciflorus [1] [2]. The table below outlines its core structure and documented activities relevant to drug

discovery.

Feature Description

Chemical Name 5,7-dihydroxy-6,8,4'-
trimethoxyflavone [2]

Core Structure Flavone skeleton [1]

Key Structural Features & Positioning of functional groups on the A

and B rings: 5-OH, 7-OH, 6-OCH₃, 8-OCH₃, 4'-OCH₃ [1]

—

| Reported Biological Activities | • Anti-cancer (HCC, colon cancer) [2] • Anti-inflammatory [1] [2] • Anti-

microbial & Anti-tubercular [1] [2] |

SAR Insights and Potential Analog Modifications

While direct studies on nevadensin analogs are scarce, general principles of flavonoid biochemistry and one

biosynthesis study point to key structural features that influence its activity. The SAR of nevadensin appears
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to be significantly influenced by the specific hydroxylation and glycosylation pattern on its flavone

skeleton [1].

The diagram below summarizes the hypothesized impact of modifying different sites on the nevadensin

molecule, based on the available information.
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Key Experiments and Workflows for SAR Analysis

For a researcher looking to establish SAR, the following experimental approaches, as reflected in the

literature, are highly relevant.

In Vitro Anti-Cancer Activity Assay

Objective: To evaluate the effect of nevadensin on hepatocellular carcinoma (HCC) cell
proliferation and apoptosis [2].

Cell Lines: HepG2, Hep3B.
Key Methodologies:

Cell Viability: CCK-8 assay.
Proliferation: EdU (5-ethynyl-2'-deoxyuridine) labeling.

Apoptosis: Flow cytometry (Annexin V-FITC/PI staining) and Hoechst 33258 staining for
nuclear morphology.

Protein Analysis: Western blotting for detecting cleavage of Caspase-3, Caspase-9, and
PARP.

Key Finding: Nevadensin inhibits HCC cell growth by inducing cell cycle arrest and apoptosis
[2].

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9484059/
https://www.smolecule.com/products/s537068?utm_src=pdf-body
https://www.smolecule.com/products/s537068?utm_src=pdf-body-img
https://www.smolecule.com/products/s537068?utm_src=pdf-body
https://www.springermedizin.de/activating-the-hippo-pathway-by-nevadensin-overcomes-yap-drived-/25646348
https://www.smolecule.com/products/s537068?utm_src=pdf-body
https://www.springermedizin.de/activating-the-hippo-pathway-by-nevadensin-overcomes-yap-drived-/25646348
https://www.smolecule.com/products/s537068?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Mechanism of Action Studies

Objective: To identify the signaling pathways modulated by nevadensin [2].
Methodology:

Transcriptomic Analysis: RNA sequencing (RNAseq) of treated vs. untreated HCC
cells.

Pathway Analysis: KEGG enrichment analysis of differentially expressed genes.
Validation: Western blot to confirm protein phosphorylation and levels in the Hippo

pathway (e.g., p-MST1, p-LATS1, p-YAP).
Key Finding: Nevadensin activates the Hippo pathway, leading to phosphorylation and

degradation of the oncoprotein YAP, thereby overcoming sorafenib resistance in HCC [2].

Biosynthetic Pathway Enzymology

Objective: To identify enzymes responsible for key decorations on the nevadensin scaffold [1].

Methodology:
Multi-omics Analysis: Full-length transcriptomic (SMRT, NGS) and metabolomic (UPLC-

MS/MS) profiling of L. pauciflorus.
Heterologous Expression: Candidate CYP450s and UGTs were expressed in S.
cerevisiae and E. coli.
In vitro/In vivo Functional Assay: Testing the enzymes' activity on proposed substrates

(e.g., apigenin) to confirm their function.
Key Finding: CYP82D-8 and CYP82D-1 specifically hydroxylate the 6- or 8- position of the A-

ring, while LpUGT95 catalyzes 7-O-glucosylation [1]. This workflow is crucial for understanding
which modifications nature can effect, guiding synthetic biology approaches for analog

production.

Research Outlook

The current research landscape suggests several promising directions for developing a comprehensive SAR

guide for nevadensin analogs:

Synthetic Modification: Focus on synthesizing analogs with systematic changes at the 5, 6, 7, and 8

positions, including varying glycosyl groups at the 5 and 7 hydroxyls.
Potency and ADMET Optimization: Evaluate new analogs not only for increased potency but also

for improved drug-like properties, such as metabolic stability and solubility, which are critical in drug
development [3].

Broader Activity Screening: Test analogs against a wider panel of cancer cell lines and diseases,
such as tuberculosis, to expand the therapeutic scope.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s537068?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9484059/
https://www.springermedizin.de/activating-the-hippo-pathway-by-nevadensin-overcomes-yap-drived-/25646348
https://www.sciencedirect.com/science/article/abs/pii/S0223523414008794
https://www.smolecule.com/products/b537068#structure-activity-relationship-sar-nevadensin-analogs
https://www.smolecule.com/products/b537068#structure-activity-relationship-sar-nevadensin-analogs
https://www.smolecule.com/products/b537068#structure-activity-relationship-sar-nevadensin-analogs
https://www.smolecule.com/products/b537068#structure-activity-relationship-sar-nevadensin-analogs
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s537068?utm_src=pdf-bulk
https://www.smolecule.com/products/s537068?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s537068?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

